Cas no 925-83-7 (Decanedihydrazide)

Decanedihydrazide is a dihydrazide derivative of decanedioic acid, characterized by its two terminal hydrazide functional groups. This compound is primarily utilized as a crosslinking agent in polymer chemistry, particularly in the synthesis of polyurethanes, epoxy resins, and other specialty polymers. Its bifunctional structure enables efficient covalent bonding with carbonyl-containing compounds, enhancing thermal and mechanical stability in the resulting materials. Decanedihydrazide also finds applications in corrosion inhibition and as an intermediate in organic synthesis. Its high purity and reactivity make it suitable for precise formulation requirements in industrial and research settings. The compound is typically supplied as a white crystalline powder with good solubility in polar solvents.
Decanedihydrazide structure
Decanedihydrazide structure
商品名:Decanedihydrazide
CAS番号:925-83-7
MF:C10H22N4O2
メガワット:230.307281970978
MDL:MFCD00039763
CID:807182
PubChem ID:87575761

Decanedihydrazide 化学的及び物理的性質

名前と識別子

    • Sebacic Dihydrazide
    • Decanedioic acid,1,10-dihydrazide
    • Sebacic acid dihydrazide
    • Sebacic acid hydrazide
    • Decanediohydrazide
    • Sebacohydrazide
    • Decanedihydrazide
    • Decanedioic acid, dihydrazide
    • Sebacic acid, dihydrazide
    • Hydrazine, octamethylenedicarbonyldi-
    • Decanedioic acid, 1,10-dihydrazide
    • C10H22N4O2
    • octane-1,8-dicarbohydrazide
    • sebacodihydrazide
    • sebacoyldihydrazide
    • Decanedihydrazide #
    • WLN: ZMV8VMZ
    • CBDivE_003200
    • Decanedioic acid 1,10-dihydrazide (ACI)
    • Decanedioic acid, dihydrazide (9CI)
    • Sebacic acid, dihydrazide (6CI, 7CI, 8CI)
    • NSC 23709
    • SDH
    • SDH-S
    • F20367
    • 125-83-7
    • SCHEMBL219713
    • CS-0149893
    • 4-02-00-02090 (Beilstein Handbook Reference)
    • S0224
    • MFCD00039763
    • STK825234
    • EINECS 213-126-8
    • Sebacicaciddihydrazide
    • DTXSID30883606
    • NSC-23709
    • ALBB-011769
    • W-100280
    • NSC23709
    • DB-029627
    • BRN 1791962
    • inverted exclamation markY96.0%(T)
    • AKOS000267185
    • SB86007
    • 925-83-7
    • NS00042561
    • MDL: MFCD00039763
    • インチ: 1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)
    • InChIKey: ZWLIYXJBOIDXLL-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCCCCCCC(NN)=O)NN
    • BRN: 1791962

計算された属性

  • せいみつぶんしりょう: 230.17400
  • どういたいしつりょう: 230.174
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 9
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 110
  • ひょうめんでんか: 0
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.0881 (rough estimate)
  • ゆうかいてん: 185.0 to 191.0 deg-C
  • ふってん: 372.3°C (rough estimate)
  • フラッシュポイント: 265.4°C
  • 屈折率: 1.5010 (estimate)
  • PSA: 110.24000
  • LogP: 2.26940
  • ようかいせい: 未確定

Decanedihydrazide セキュリティ情報

  • ヒント:に警告
  • 危害声明: H303
  • 警告文: P312
  • RTECS番号:VS1225000
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT

Decanedihydrazide 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Decanedihydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0224-25G
Sebacic Dihydrazide
925-83-7 >96.0%(T)
25g
¥190.00 2024-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-286768-5 g
Sebacic acid dihydrazide,
925-83-7 ≥95%
5g
¥278.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-286768A-25 g
Sebacic acid dihydrazide,
925-83-7 ≥95%
25g
¥918.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D860368-500g
Decanedihydrazide
925-83-7 ≥95%(T)
500g
¥1,998.00 2022-01-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0224-500G
Sebacic Dihydrazide
925-83-7 >96.0%(T)
500g
¥1250.00 2024-04-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB21672-1g
Decanedihydrazide
925-83-7 97%
1g
0.00 2021-06-01
SHENG KE LU SI SHENG WU JI SHU
sc-286768-5g
Sebacic acid dihydrazide,
925-83-7 ≥95%
5g
¥278.00 2023-09-05
Aaron
AR003PYE-5g
Decanedihydrazide
925-83-7 97%
5g
$5.00 2025-01-22
Ambeed
A282570-25g
Decanedihydrazide
925-83-7 96%
25g
$54.0 2025-03-05
A2B Chem LLC
AB72506-5g
Sebacic dihydrazide
925-83-7 96%
5g
$17.00 2024-07-18

Decanedihydrazide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; overnight, reflux
リファレンス
Novel fatty acid based di-isocyanates towards the synthesis of thermoplastic polyurethanes
More, Arvind S.; Lebarbe, Thomas; Maisonneuve, Lise; Gadenne, Benoit; Alfos, Carine; et al, European Polymer Journal, 2013, 49(4), 823-833

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 0 °C
リファレンス
Synthesis, characterization and biological activities of new bis-1,3,4-oxadiazoles
Malghe, Yuvraj S.; Thorat, Varsha V.; Chowdhary, Abhay S.; Bobade, Anil S., Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 392-398

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
リファレンス
Synthesis of N,N'-bis(salicyloyl)sebacic acid dihydrazide
Cai, Jin; Chen, Lang-qiu; Guo, Qi; Gao, Qing-jiao, Hecheng Huaxue, 2009, 17(3), 354-356

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Methanol ;  4 h, reflux
リファレンス
Structure-property relationship of thermoplastic polyurethane cationomers carrying quaternary ammonium groups
Borah, Kashmiri; Palanisamy, Aruna; Narayan, Ramanuj; Satapathy, Sukanya; Dileepkumar, Veeragoni; et al, Reactive & Functional Polymers, 2022, 181,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrazinecarboxylic acid ;  10 min, rt; 5 h, 100 °C
リファレンス
Method for the preparation of hydrazide
, Korea, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  2 h, 60 °C
リファレンス
Polyacetal resin compositions with low thermal decomposition during continuous extrusion and manufacture thereof
, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  20 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  basified
リファレンス
Synthesis, structural study and antimicrobial screening of bridgehead nitrogen containing 1,8-bis-thiadiazino-triazolyl-octanes
Kharate, Rajesh M.; Deohate, Pradip P.; Berad, B. N., Pharma Chemica, 2012, 4(6), 2434-2437

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  72 h, 80 °C
リファレンス
Hydrazone bond enhance the mechanical properties, heating resistance, and water resistance of imine-based thermosets
Li, Guanglong; Zhang, Xuhui; Huang, Jing; Li, Ting; Yang, Shuobing; et al, Chemical Engineering Journal (Amsterdam, 2022, 435,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
リファレンス
Improved protocol toward 1,3,4-oxadiazole-2(3H)-thiones and scale-up synthesis in the presence of SDS as a Micelle promoted catalyst
Yildirim, Ayhan, Acta Chimica Slovenica, 2015, 62(2), 473-478

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; overnight, reflux → rt
リファレンス
Structural assignment and antimicrobial evaluation of newly synthesized macrocyclic complexes derived from dihydrazide
Kumar, Devendra; Varshney, Swati; Sharma, Shivangi, Acta Ciencia Indica, 2009, 35(1), 81-85

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Zinc chloride Solvents: Methanol ;  65 °C; 75 °C
1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) ;  75 °C; 80 °C
リファレンス
Synthetic method of dibasic acid dihydrazide from dibasic ester compound and hydrazine hydrate by two-step reaction
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Methanol ;  reflux
リファレンス
Synthesis of series of bis(1,4-diacylthiosemicarbazide)
Yang, Haijun; Yan, Jiang; Yi, Yunxia; Wu, Jiang, Huaxue Yanjiu Yu Yingyong, 2002, 14(3), 325-327

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Thionyl chloride ,  Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  12 h, 10 °C; 72 h, 40 °C
リファレンス
Preparation method of thermosetting resin with double dynamic covalent bond hybridization and repair cycle recycling method
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 s, 60 °C
リファレンス
Continuous preparation method of hydrazide using microchannel reactor or tubular reactor
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
リファレンス
Synthesis of 2,2'-(1,8-octanediyl)bis[5-methyl-1,3,4-oxadiazole]
Zou, Chun-yang; Zhang, Quan; He, Lu; Fan, Ping, Liaoning Daxue Xuebao, 2005, 32(2), 108-110

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
リファレンス
Structural and antimicrobial studies of some newly synthesized dihydrazones
Kumar, Devendra; Singh, Rohini, Acta Ciencia Indica, 2010, 36(2), 173-176

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Bioresorbable drug delivery matrixes based on crosslinked polysaccharides designed for delayed/controlled release
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  72 h, 80 °C
リファレンス
''In Water'' Fabricated and Recycled Covalent Adaptable Acylhydrazone Thermosets
Li, Guanglong; Huang, Jing; Zhang, Xuhui; Wang, Yang; Qiao, Jinliang; et al, Macromolecular Materials and Engineering, 2023, 308(3),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  5 h, reflux
リファレンス
Synthesis and anticonvulsant, antimicrobial activity of some bis-1,3,4-oxadiazole and bis-1,2,4-triazole derivatives from sebacic acid
Patil, S. G.; Girisha, M.; Badiger, Jaishree; Kudari, S. M.; Purohit, M. G., Indian Journal of Heterocyclic Chemistry, 2007, 17(1), 37-40

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  6 h, reflux
リファレンス
Aldehyde emission reduction for dibenzylidene sorbitol clarified plastics
, World Intellectual Property Organization, , ,

Decanedihydrazide Raw materials

Decanedihydrazide Preparation Products

Decanedihydrazide 関連文献

Decanedihydrazideに関する追加情報

Comprehensive Overview of Decanedihydrazide (CAS No. 925-83-7): Properties, Applications, and Industry Trends

Decanedihydrazide (CAS No. 925-83-7), also known as sebacic dihydrazide, is a specialized organic compound widely utilized in polymer modification, adhesives, and coatings. Its molecular structure, featuring two hydrazide functional groups attached to a decane backbone, enables unique crosslinking capabilities. This article explores its physicochemical properties, industrial applications, and emerging trends in sustainable material science, addressing common queries like "Decanedihydrazide solubility" and "Decanedihydrazide in epoxy resins."

The compound exhibits a white crystalline powder form with a melting point range of 180–185°C, making it thermally stable for high-performance applications. Researchers frequently search for "Decanedihydrazide synthesis methods"—typically involving the reaction of sebacic acid esters with hydrazine hydrate. Its hydrolysis resistance and compatibility with polyurethane systems have driven demand in automotive and aerospace coatings, aligning with industry shifts toward lightweight, durable materials.

In contemporary material science, Decanedihydrazide plays a pivotal role in green chemistry initiatives. As manufacturers seek alternatives to traditional crosslinkers with higher environmental impact, this compound gains attention for its biodegradability potential. Recent studies highlight its efficacy in "UV-curable coatings"—a trending topic in sustainable manufacturing forums. The European Chemicals Agency (ECHA) lists it under REACH registration, ensuring compliance with stringent safety protocols.

Analytical techniques like FTIR and HPLC are essential for quality control, addressing user concerns about "Decanedihydrazide purity analysis." Storage recommendations emphasize dry, cool environments to prevent degradation—a frequent query among industrial users. With a growing emphasis on circular economy principles, research into Decanedihydrazide recycling methods is accelerating, particularly in composite material recovery processes.

The global market for Decanedihydrazide is projected to expand at 5.2% CAGR (2023–2030), driven by demand in Asia-Pacific electronics encapsulation sectors. Innovations in "nanocomposite reinforcement" utilizing this compound are frequently cited in patent filings, reflecting its versatility. Regulatory databases such as PubChem provide detailed toxicological profiles, confirming its low ecotoxicity—a critical factor for ESG-focused enterprises.

Future applications may include biomedical scaffolds, where its biocompatibility is under investigation. Industry workshops increasingly address "Decanedihydrazide substitution effects" in polyamide formulations, responding to raw material volatility. As sustainability metrics gain prominence, this compound's balance of performance and environmental profile positions it as a key enabler for next-generation material solutions.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:925-83-7)Decanedihydrazide
A844267
清らかである:99%
はかる:500g
価格 ($):157.0